N-(4-ethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
CAS No.: 1021216-79-4
Cat. No.: VC6667258
Molecular Formula: C22H23N3O5S2
Molecular Weight: 473.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021216-79-4 |
|---|---|
| Molecular Formula | C22H23N3O5S2 |
| Molecular Weight | 473.56 |
| IUPAC Name | N-(4-ethoxyphenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C22H23N3O5S2/c1-3-15-5-11-18(12-6-15)32(28,29)19-13-23-22(25-21(19)27)31-14-20(26)24-16-7-9-17(10-8-16)30-4-2/h5-13H,3-4,14H2,1-2H3,(H,24,26)(H,23,25,27) |
| Standard InChI Key | YFXFECRZYZVOQH-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OCC |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, N-(4-ethoxyphenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide, reflects its intricate architecture. Key structural features include:
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A pyrimidine ring substituted at position 5 with a 4-ethylphenylsulfonyl group.
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A thioacetamide bridge linking the pyrimidine’s sulfur atom to an ethoxyphenyl moiety.
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A ketone group at position 6 of the pyrimidine, contributing to its reactivity.
Table 1: Molecular and Structural Data
| Property | Value |
|---|---|
| CAS Number | 1021216-79-4 |
| Molecular Formula | C₂₂H₂₃N₃O₅S₂ |
| Molecular Weight | 473.56 g/mol |
| SMILES | CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OCC |
| InChIKey | YFXFECRZYZVOQH-UHFFFAOYSA-N |
The presence of sulfonyl and thioether groups enhances its potential for hydrogen bonding and hydrophobic interactions, critical for binding biological targets.
Synthesis and Optimization
The synthesis of N-(4-ethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves multi-step organic reactions. A generalized pathway includes:
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Sulfonation: Introduction of the sulfonyl group to the 4-ethylphenyl moiety.
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Pyrimidine Formation: Cyclization to construct the 6-oxo-1,6-dihydropyrimidin-2-yl core.
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Thioacetamide Coupling: Reaction of the pyrimidine thiol with chloroacetyl chloride, followed by amidation with 4-ethoxyaniline.
Critical parameters such as solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., triethylamine) influence yield and purity. Chromatographic techniques are typically employed for purification, though exact solubility data remain unspecified.
Applications in Medicinal Chemistry
The compound’s hybrid structure positions it as a candidate for:
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Dual-Target Inhibitors: Combining pyrimidine and sulfonamide pharmacophores may enable simultaneous modulation of multiple pathways.
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Prodrug Development: The ethoxyphenyl group could serve as a metabolically labile moiety for controlled drug release.
Table 2: Comparative Analysis with Analogues
| Compound | Molecular Formula | Key Structural Difference |
|---|---|---|
| N-(4-Ethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide | C₂₂H₂₃N₃O₅S₂ | Baseline structure |
| 2-((5-((4-Methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide | C₂₀H₁₉N₃O₄S₂ | Methyl substitution on phenyl |
| 2-((5-((4-(tert-Butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide | C₂₃H₂₆N₃O₅S₂ | tert-Butyl and methoxy groups |
Bulkier substituents (e.g., tert-butyl) may sterically hinder target binding, whereas electron-donating groups (e.g., methoxy) could enhance solubility.
Challenges and Future Directions
Despite its promise, several gaps hinder translational progress:
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Pharmacokinetic Profiling: Absence of data on absorption, distribution, metabolism, and excretion (ADME).
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Target Identification: High-throughput screening is needed to identify precise molecular targets.
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Toxicity Assessment: In vitro and in vivo studies are required to evaluate safety margins.
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